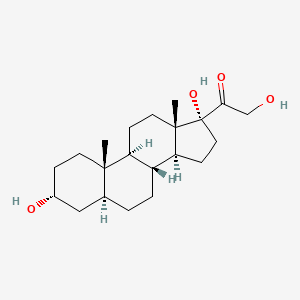
3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one is a steroidal compound with the molecular formula C21H34O4. It is a derivative of pregnane, a type of steroid nucleus. This compound is known for its significant biological activities and is often studied in the context of its physiological and pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method includes the hydroxylation of pregnane derivatives at specific positions (3alpha, 17, and 21) using reagents such as osmium tetroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of microbial biotransformation. Specific strains of microorganisms can be employed to introduce hydroxyl groups at the desired positions on the steroid nucleus, followed by purification processes to isolate the target compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of dehydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated steroids.
Substitution Products: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormonal disorders and inflammatory conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The compound exerts its effects primarily through interaction with steroid hormone receptors. It can modulate the activity of these receptors, influencing gene expression and cellular responses. The hydroxyl groups at positions 3alpha, 17, and 21 are crucial for its binding affinity and specificity towards these receptors. The molecular pathways involved include the regulation of inflammatory responses, metabolic processes, and cellular growth and differentiation.
Comparaison Avec Des Composés Similaires
- 3alpha,17alpha,21-Trihydroxy-5beta-pregnan-20-one
- 3alpha,17alpha,20beta-Trihydroxy-5beta-pregnan-11-one
- 3beta,17alpha-Dihydroxy-5alpha-pregnan-20-one
Comparison: 3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one is unique due to its specific hydroxylation pattern and its stereochemistry at the 5alpha position. This configuration imparts distinct biological activities and receptor binding properties compared to its 5beta counterparts. The presence of hydroxyl groups at positions 3alpha, 17, and 21 also differentiates it from other similar compounds, influencing its solubility, reactivity, and pharmacokinetic profile.
Propriétés
Numéro CAS |
601-01-4 |
|---|---|
Formule moléculaire |
C21H34O4 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-[(10S,13S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13?,14?,15?,16?,17?,19-,20-,21-/m0/s1 |
Clé InChI |
UPTAPIKFKZGAGM-RPTIVHBHSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
SMILES isomérique |
C[C@]12CCC(CC1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Key on ui other cas no. |
601-01-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















